![molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1](/img/structure/B2947156.png)

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

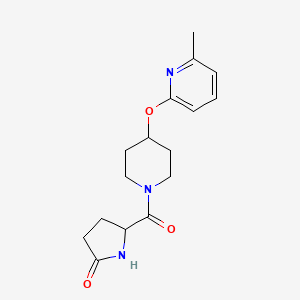

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, commonly known as BRD-9185, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran family and has been synthesized using various methods.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide involves the synthesis of the benzofuran ring, followed by the introduction of the bromine and chlorobenzoyl groups, and finally the formation of the cyclohexanecarboxamide moiety.

Starting Materials

2-hydroxybenzoic acid, 2-bromo-5-nitrobenzene, 4-chlorobenzoyl chloride, cyclohexanecarboxylic acid, thionyl chloride, triethylamine, sodium hydroxide, N,N-dimethylformamide, N,N-dimethylacetamide, N,N-dimethylamino pyridine, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, diisopropylethylamine, N-bromosuccinimide, palladium on carbon, hydrogen gas, acetic acid, ethanol, diethyl ether, wate

Reaction

Synthesis of 2-(2-hydroxyphenyl)benzofuran, 1. Esterification of 2-hydroxybenzoic acid with cyclohexanecarboxylic acid using thionyl chloride and triethylamine as catalysts to form cyclohexyl 2-hydroxybenzoate., 2. Reduction of cyclohexyl 2-hydroxybenzoate with palladium on carbon and hydrogen gas to form 2-(cyclohexyloxy)benzoic acid., 3. Cyclization of 2-(cyclohexyloxy)benzoic acid with sodium hydroxide in ethanol to form 2-(2-hydroxyphenyl)benzofuran., Synthesis of 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol, 1. Bromination of 2-(2-hydroxyphenyl)benzofuran with N-bromosuccinimide in acetic acid to form 5-bromo-2-(2-hydroxyphenyl)benzofuran., 2. Esterification of 5-bromo-2-(2-hydroxyphenyl)benzofuran with 4-chlorobenzoyl chloride using N,N-dimethylformamide and N,N-dimethylacetamide as solvents and N,N-dimethylamino pyridine as a catalyst to form 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol., Synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, 1. Activation of 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester., 2. Coupling of the active ester with cyclohexanecarboxylic acid using diisopropylethylamine as a catalyst to form N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxylic acid., 3. Conversion of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxylic acid to N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide using ammonia in ethanol and diethyl ether as solvents.

Wirkmechanismus

BRD-9185 works by binding to the bromodomain of BET proteins, thereby inhibiting their function. This leads to a decrease in the expression of genes that are regulated by these proteins, including genes involved in cell growth and proliferation. In addition, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons by increasing the expression of genes involved in this process.

Biochemische Und Physiologische Effekte

BRD-9185 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, enhancement of neural stem cell differentiation, and improvement of memory in mice. In addition, BRD-9185 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BRD-9185 in lab experiments is its high potency and specificity for BET proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using BRD-9185 is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of BRD-9185 in scientific research. One area of interest is the development of more potent and selective BET inhibitors for use in cancer therapy. Another area of interest is the use of BRD-9185 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, the potential anti-inflammatory effects of BRD-9185 could be further explored in the context of various inflammatory diseases. Overall, BRD-9185 has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in various fields.

Wissenschaftliche Forschungsanwendungen

BRD-9185 has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, BRD-9185 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression and have been implicated in various cancers. In neuroscience, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons and improve memory in mice.

Eigenschaften

IUPAC Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIZVIUAJDTURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)

![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)

![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)

acetic acid](/img/structure/B2947094.png)